Thyroxine Aminopropyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

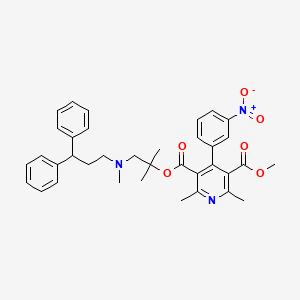

Thyroxine Aminopropyl Ether is a derivative of Thyroxine . Thyroxine, also known as T4, is a hormone produced by the thyroid gland . The molecular formula of Thyroxine Aminopropyl Ether is C18H18I4N2O4 and it has a molecular weight of 833.96 .

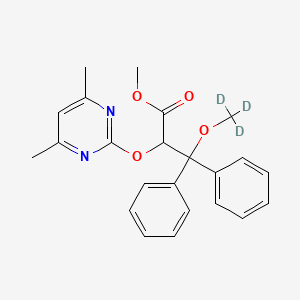

Molecular Structure Analysis

Thyroxine and its derivatives, including Thyroxine Aminopropyl Ether, are composed of a phenyl ring attached via an ether linkage to a tyrosine molecule. Both have two iodine atoms on their tyrosine (inner) ring . The specific molecular structure of Thyroxine Aminopropyl Ether is not detailed in the available resources.

Applications De Recherche Scientifique

Bioanalytics: Thyroxine Quantification

Thyroxine Aminopropyl Ether is used in bioanalytical applications, particularly in the quantification of thyroxine (T4) hormone levels. Researchers have utilized functionalized gold and silver nanoparticles as Surface-Enhanced Raman Spectroscopy (SERS) substrates to detect T4 concentrations ranging from picomolar to millimolar . This technique is crucial for diagnosing thyroid-related disorders, where accurate measurement of T4 levels is essential.

Proteomics Research

In proteomics, Thyroxine Aminopropyl Ether serves as a biochemical tool for studying protein expression and function. It is used to investigate the role of thyroid hormones in protein synthesis and metabolism, providing insights into how T4 influences various physiological processes .

Thyroid Hormone Analogs Synthesis

This compound is instrumental in synthesizing analogs of thyroid hormones, which are used to study thyroid hormone receptors (TRs). These analogs help in understanding the specific actions of TR isoforms on different tissues, which is valuable for developing targeted therapies for thyroid-related diseases .

Developmental Biology

Thyroxine Aminopropyl Ether is used in developmental biology research to study the role of T4 in the growth and development of reproductive organs and neurons. It helps in understanding the hormonal regulation of developmental processes .

Pharmacology

In pharmacology, researchers use Thyroxine Aminopropyl Ether to create drugs that mimic or inhibit the action of natural T4. This has potential applications in treating hypothyroidism or conditions associated with T4 excess .

Point-of-Care Testing

The sensitivity of SERS substrates functionalized with Thyroxine Aminopropyl Ether allows for the development of point-of-care testing devices. These devices can quickly and accurately measure T4 levels in a non-laboratory setting, which is beneficial for remote or resource-limited areas .

Safety and Hazards

Thyroxine, from which Thyroxine Aminopropyl Ether is derived, can cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and may cause skin, eye, and respiratory tract irritation . Specific safety and hazard information for Thyroxine Aminopropyl Ether is not detailed in the available resources.

Mécanisme D'action

Target of Action

Thyroxine Aminopropyl Ether, also known as Levothyroxine, primarily targets the thyroid hormone receptors α and β (TRα, TRβ) in the body . These receptors are crucial for the regulation of metabolism, development, and growth in nearly every organ .

Mode of Action

Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . It acts as a replacement in deficiency syndromes such as hypothyroidism . It binds to the thyroid hormone receptors, altering genomic activity via nuclear receptors . It can also exert non-genomic activity through interactions with mitochondrial and plasma membrane proteins .

Biochemical Pathways

The thyroid hormone synthetic pathway comprises several steps :

Pharmacokinetics

The bioavailability of Levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of Levothyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered Levothyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

Levothyroxine replacement therapy for people with hypothyroidism reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

Environmental factors such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can influence the action of thyroid hormones . Moreover, certain environmental contaminants like polychlorinated-biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) can disrupt thyroid hormone action .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thyroxine Aminopropyl Ether involves the conversion of thyroxine to its protected derivative followed by the coupling reaction with aminopropyl ether.", "Starting Materials": ["Thyroxine", "Boc anhydride", "Aminopropyl ether", "DCC", "DMAP", "Methanol", "Dichloromethane", "Triethylamine"], "Reaction": ["Protection of thyroxine amino group with Boc anhydride in the presence of DMAP and triethylamine", "Deprotection of Boc group using methanol", "Coupling of the deprotected thyroxine with aminopropyl ether using DCC and DMAP in dichloromethane"] } | |

Numéro CAS |

1797884-40-2 |

Nom du produit |

Thyroxine Aminopropyl Ether |

Formule moléculaire |

C18H18I4N2O4 |

Poids moléculaire |

833.97 |

Nom IUPAC |

(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |

Clé InChI |

LKBFZRCWERFDDM-HNNXBMFYSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.